6-tert-butyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-5-4-8-7-12-13-10(8)6-9/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDLOQNSGBTYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299677 | |
| Record name | 6-(1,1-Dimethylethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-22-5 | |
| Record name | 6-(1,1-Dimethylethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Tert Butyl 1h Indazole and Derivatives
Transition Metal-Catalyzed Approaches for Indazole Core Construction
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including the indazole core. Various metals have been employed to facilitate C-N and N-N bond formations, as well as C-H activation/annulation strategies, offering efficient pathways to substituted indazoles.
Copper-Mediated N-N Bond Formations and Oxidative Cyclization Strategies
Copper-catalyzed reactions have been effectively utilized for the formation of the crucial N-N bond in the indazole ring system. These methods often involve the intramolecular cyclization of starting materials containing both a nitrogen nucleophile and an electrophilic center. For example, the copper-mediated cyclization of o-haloaryl N-tosylhydrazones provides an efficient route to 1H-indazoles. nih.gov The application of this methodology to a precursor bearing a tert-butyl group at the appropriate position on the aromatic ring would be a viable strategy for the synthesis of 6-tert-butyl-1H-indazole.
Copper-catalyzed oxidative cyclization of hydrazones is another approach to construct the indazole core. This transformation typically involves an oxidant to facilitate the intramolecular C-N bond formation. While the literature provides examples of copper-promoted oxidative C-H bond amination of hydrazones to yield 1H-indazoles, specific data for the synthesis of the 6-tert-butyl derivative is limited.
The following table outlines a general copper-catalyzed cyclization of o-haloaryl N-tosylhydrazones.
| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Haloaryl N-Tosylhydrazone | Cu2O | Cs2CO3 | DMF | 110-130 | Good to Excellent | nih.gov |
Note: This table illustrates a general synthetic route and does not provide specific data for this compound.
Rhodium-Catalyzed C-H Activation and Annulation Methodologies
Rhodium catalysis has enabled the development of elegant C-H activation and annulation strategies for the synthesis of indazoles. These reactions often proceed with high regioselectivity and functional group tolerance. One notable example is the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. nih.gov While this method yields 2H-indazoles with an N-aryl substituent, modifications of the starting materials or reaction conditions could potentially be explored to access 1H-indazoles.
Rhodium(III)-catalyzed annulation of 1H-indazoles with propargyl alcohols has also been reported, leading to the formation of indazolo[3,2-a]isoquinolines. nih.gov Although this reaction functionalizes the existing indazole core rather than constructing it, it highlights the utility of rhodium catalysis in manipulating the indazole scaffold. Direct rhodium-catalyzed synthesis of this compound via C-H activation of a suitable aromatic precursor remains an area for further exploration.
Other Metal-Catalyzed Routes (e.g., Cobalt(III), Iridium) in Indazole Synthesis
Besides palladium, copper, and rhodium, other transition metals have shown promise in the synthesis of indazoles. Cobalt(III)-catalyzed C-H bond functionalization followed by addition to aldehydes and cyclization has been developed for the synthesis of N-aryl-2H-indazoles. acs.org This methodology offers a more cost-effective alternative to rhodium catalysis.
Iridium catalysts have been utilized in the synthesis of complex molecules containing the indazole moiety. For instance, bis-cyclometalated iridium(III) complexes featuring a 6-tert-butyl-2-phenyl-2H-indazole ligand have been synthesized and employed in asymmetric catalysis. While the synthesis of the indazole ligand itself was not the primary focus of these studies, its presence indicates that synthetic routes to this scaffold exist. Iridium-catalyzed C-H borylation of indazoles is another useful transformation for the late-stage functionalization of the indazole core.
Metal-Free and Organocatalytic Synthetic Protocols
In recent years, there has been a growing interest in the development of metal-free synthetic methods, driven by the desire for more sustainable and cost-effective chemical processes. Several metal-free approaches for the synthesis of the indazole core have been reported.
1,3-Dipolar Cycloaddition Reactions (e.g., with benzynes, diazo compounds)
The construction of the indazole core through 1,3-dipolar cycloaddition reactions represents a powerful and convergent synthetic strategy. These reactions typically involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, forming the five-membered pyrazole (B372694) ring fused to a benzene (B151609) ring.
A prominent example is the reaction of benzynes with diazo compounds. Benzyne, a highly reactive intermediate, can be generated in situ from precursors like 2-(trimethylsilyl)aryl triflates. The subsequent [3+2] cycloaddition with a diazo compound, such as diazomethane or ethyl diazoacetate, affords the indazole scaffold. pressbooks.pubub.edu In the context of synthesizing this compound, this would involve a benzyne precursor bearing a tert-butyl group. The reaction of 4-tert-butylbenzyne with a suitable diazo compound would theoretically yield a mixture of this compound and 5-tert-butyl-1H-indazole, requiring subsequent separation. The regioselectivity of the cycloaddition can be influenced by the nature of the substituents on both the benzyne and the diazo compound.
Another relevant 1,3-dipolar cycloaddition involves the reaction of nitrile imines with benzynes. This method has been described as a rapid and efficient route to N(1)-C(3) disubstituted indazoles. ucla.edu While this approach primarily yields N-substituted indazoles, modifications could potentially be explored for the synthesis of N-unsubstituted derivatives.
Furthermore, diazonium salts can react with diazo compounds under metal-free conditions to form indazoles in excellent yields. This process involves a donor/acceptor diazo activation strategy, proceeding through a diazenium intermediate which then undergoes cyclization. stackexchange.commsu.edu The application of this method to appropriately substituted starting materials could provide a direct route to the this compound core.
The general scheme for the synthesis of substituted indazoles via the cycloaddition of benzyne and diazo compounds is presented below:
| Precursor 1 | Precursor 2 | Reaction Type | Product | Ref. |
| o-(Trimethylsilyl)aryl triflate | Diazo compound | [3+2] Cycloaddition | Substituted 1H-Indazole | ub.edu |
| Aryl diazonium salt | Diazoester | Condensation/Cyclization | 3-Ester-functionalized Indazole | researchgate.net |
| Sydnone | Aryne | [3+2] Dipolar Cycloaddition | 2H-Indazole | wikipedia.org |
| Hydrazone (forms diazo in situ) | Aryne | 1,3-Dipolar Cycloaddition | 3-Substituted Indazole | ub.edu |
Green Chemistry Considerations in Indazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact and enhance safety and efficiency. Key areas of focus include the use of greener solvents, catalyst-free or metal-free conditions, and energy-efficient protocols.
For indazole synthesis, several green approaches have been reported that could be adapted for the preparation of this compound. One strategy involves replacing traditional volatile organic solvents with more environmentally benign alternatives. For instance, polyethylene glycol (PEG) has been used as a green solvent for the copper-catalyzed synthesis of 2H-indazoles. docsity.com Similarly, syntheses in aqueous media or using grinding protocols with milder catalysts like ammonium chloride have been developed for 1H-indazoles, offering benefits such as reduced waste and operational simplicity. greyhoundchrom.com
Another important aspect is the move towards catalyst-free and metal-free reactions. Metal-free syntheses of 1H-indazoles have been achieved from o-aminobenzoximes under very mild conditions, avoiding the use of potentially toxic metal catalysts. ucla.edu Visible-light-driven photocyclization reactions of aryl azides provide another eco-friendly, photocatalyst-free route to indazole derivatives, often proceeding under mild conditions with high atom economy. msu.edu Such methods align with green chemistry principles by reducing reliance on heavy metals and harsh reagents.
The development of one-pot syntheses also contributes to the greenness of a process by reducing the number of work-up and purification steps, thereby saving time, energy, and materials. ub.edu Applying these principles to the synthesis of this compound would involve selecting starting materials and reaction pathways that incorporate these sustainable practices.
| Green Chemistry Principle | Application in Indazole Synthesis | Potential Benefit for this compound Synthesis |
| Use of Safer Solvents | PEG, Water, Ethanol-Water mixtures | Reduced environmental impact and improved safety profile. |
| Atom Economy | One-pot reactions, Cycloadditions | Maximization of reactant incorporation into the final product, minimizing waste. |
| Use of Renewable Feedstocks | Natural catalysts (e.g., lemon peel powder) | Potential for using bio-derived and sustainable catalysts. pressbooks.pub |
| Reduce Derivatives | Metal-free and photocatalyst-free reactions | Avoidance of protection/deprotection steps and toxic metal reagents. msu.edu |
| Energy Efficiency | Ultrasound or microwave irradiation, ambient temperature reactions | Reduced energy consumption and potentially shorter reaction times. |
Regioselectivity and Stereoselectivity in Indazole Synthesis
Control of N1 vs. N2 Alkylation and Functionalization
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated or functionalized. The selective functionalization at either nitrogen is a significant challenge in indazole chemistry, as reactions often yield a mixture of N1 and N2 isomers. Controlling this regioselectivity is crucial for the synthesis of specific, biologically active molecules.
The outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. stackexchange.com Generally, direct alkylation of 1H-indazoles leads to a mixture of N1- and N2-substituted products. However, specific conditions have been developed to favor one isomer over the other. For example, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. stackexchange.commsu.edu Conversely, conditions employing potassium carbonate in DMF often lead to mixtures.
Thermodynamic versus kinetic control can also dictate the product ratio. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. By using conditions that allow for equilibration, the more stable N1-substituted product can be favored. stackexchange.com For instance, a recently developed method for N1-alkylation utilizes aldehydes in the presence of a reducing agent (silane) and an acid catalyst, proceeding through an enamine intermediate that selectively forms the N1-alkylated product under thermodynamic control. greyhoundchrom.comresearchgate.net
Factors Influencing Regioselectivity (e.g., steric hindrance, electronic effects of substituents)
The regioselectivity of N-alkylation is profoundly influenced by the electronic and steric properties of substituents on the indazole ring.
Electronic Effects: The electronic nature of substituents on the benzene ring also plays a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the nucleophilicity of the N1 and N2 atoms. EWGs on the benzene ring, particularly at the C7 position (e.g., NO₂, CO₂Me), have been shown to confer excellent N2 regioselectivity (≥ 96%). stackexchange.commsu.edu This is attributed to the EWG decreasing the electron density at the N1 position through resonance or inductive effects, making the N2 atom the more nucleophilic site. The tert-butyl group at the C6 position is a weak electron-donating group through induction and hyperconjugation. This would be expected to slightly increase the nucleophilicity of both nitrogen atoms, but its effect on the N1/N2 ratio is less pronounced compared to substituents at positions C3, C5, or C7 that have a more direct electronic influence on the pyrazole ring. Recent work has shown that 6-alkyl substituted indazoles can be selectively functionalized at the N1 position under thermodynamically controlled conditions. greyhoundchrom.comresearchgate.net
| Substituent Position | Substituent Type | Predominant Isomer | Primary Influencing Factor | Reference |
| C3 | Bulky Alkyl (e.g., tert-butyl) | N1 | Steric Hindrance | stackexchange.commsu.edu |
| C7 | Electron-Withdrawing (e.g., NO₂) | N2 | Electronic Effects | stackexchange.commsu.edu |
| C6 | Electron-Donating (e.g., alkyl) | N1 (under thermodynamic control) | Electronic/Thermodynamic | greyhoundchrom.comresearchgate.net |
| C5 | Electron-Withdrawing (e.g., Br) | N1 (under specific chelation control) | Electronic/Chelation |
Enantioselective Synthesis Approaches for Chiral Indazoles
The development of enantioselective methods for the synthesis of chiral indazoles is of significant interest, as chirality is a key feature of many modern pharmaceuticals. Asymmetric syntheses can introduce chirality either by functionalization of the indazole core to create a stereocenter or by constructing the indazole ring in a chiral environment.
One advanced approach involves the copper-hydride (CuH) catalyzed C3-selective allylation of N-(benzoyloxy)indazoles. This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. stackexchange.comwikipedia.orgdocsity.com The reaction proceeds through an umpolung strategy, where the indazole acts as an electrophile. The enantioselectivity is governed by a Zimmerman-Traxler-type transition state, influenced by steric interactions between the chiral ligand and the substrate. stackexchange.comwikipedia.org While this creates a chiral center at C3, the methodology could potentially be applied to a this compound substrate to generate chiral derivatives.
Another strategy employs asymmetric aminocatalysis. An iminium/enamine cascade process has been used for the aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. ub.edumsu.edu This reaction leads to the formation of enantioenriched fused polycyclic indazole architectures, where the chirality is introduced in the newly formed ring. ub.edumsu.edu This approach is valuable for creating complex, chiral scaffolds based on the indazole core.
These methods highlight the progress in creating optically active indazole derivatives. The presence of a 6-tert-butyl group would not directly participate in these reactions but would be a key peripheral substituent on the final chiral molecule, potentially influencing its biological activity and physical properties.
Functional Group Interconversions and Derivatization Strategies at the 6-position
The functionalization of the this compound scaffold can be approached through two main strategies: interconversion of the tert-butyl group itself, or further substitution on the aromatic ring.
The tert-butyl group is an alkyl group and is generally chemically robust and resistant to transformations under typical synthetic conditions. It does not possess a reactive functional handle, making its direct interconversion into other functional groups (e.g., -OH, -NH₂, -COOH) challenging without resorting to harsh conditions that might compromise the indazole core. Side-chain oxidation, a common reaction for alkylbenzenes, typically requires a benzylic hydrogen atom; tert-butylbenzene is inert to such reactions. pressbooks.pub In some specific cases in electrophilic aromatic substitution, the tert-butyl group can act as a leaving group (dealkylation), but this is often an undesired side reaction. wikipedia.org
A more viable strategy for derivatization is to perform further electrophilic aromatic substitution on the benzene ring of this compound. The directing effects of the existing substituents will govern the position of the incoming electrophile. The indazole nucleus itself is considered electron-rich and generally directs electrophiles to the C3, C5, and C7 positions. However, in N-protected indazoles, substitution on the benzene ring is common. The tert-butyl group at C6 is an ortho-para director and an activating group. ucla.edustackexchange.com
Considering the combined directing effects in a protected 1-(protecting group)-6-tert-butyl-indazole:
The pyrazole ring directs to C5 and C7.
The C6-tert-butyl group directs to its ortho positions (C5 and C7) and its para position (C3, though this is on the pyrazole ring and less common for EAS on the benzene ring).
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be strongly directed to the C5 and C7 positions. The steric bulk of the tert-butyl group might slightly disfavor substitution at the adjacent C5 position compared to the C7 position, potentially leading to a preference for C7 functionalization. msu.edu This allows for the introduction of a wide range of functional groups onto the benzene ring, providing a route to a diverse library of this compound derivatives for further investigation.
Introduction and Manipulation of tert-Butyl Groups
The introduction of a tert-butyl group onto the indazole scaffold, specifically at the C6 position, is a key step in the synthesis of the target compound. While direct Friedel-Crafts tert-butylation of the indazole core can be challenging due to issues with regioselectivity and potential side reactions, alternative strategies often begin with a pre-functionalized benzene ring that is then used to construct the indazole core.
One common approach involves the cyclization of a substituted phenylhydrazine. For instance, a synthetic route could commence with 4-tert-butylaniline, which can be converted to the corresponding phenylhydrazine derivative. Subsequent reaction of this hydrazine with a suitable cyclization partner, followed by aromatization, would yield the desired this compound.
Another strategy involves the use of a starting material that already contains the tert-butyl group and a handle for indazole ring formation, such as a 2-amino-5-tert-butylbenzonitrile. Reaction of this precursor with a diazotizing agent can lead to the formation of the indazole ring.
While direct C-H tert-butylation of indazole is not a widely reported method, advancements in transition-metal-catalyzed C-H activation could potentially offer a more direct route in the future. Manipulation of the tert-butyl group itself after its introduction is generally limited due to its high stability. However, its steric bulk plays a significant role in directing subsequent reactions on the indazole ring.
Table 1: Selected Methods for the Synthesis of Substituted Indazoles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-tert-butylaniline | 1. NaNO₂, HCl 2. SnCl₂, HCl 3. Cyclization partner | This compound | Varies | General Method |
| 2-amino-5-tert-butylbenzonitrile | NaNO₂, acid | This compound | Varies | General Method |
Halogenation and Preparation of Cross-Coupling Precursors (e.g., iodination, boronate esters)
Halogenated derivatives of this compound are valuable precursors for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at specific positions on the indazole core. The C3 position is particularly susceptible to electrophilic substitution.
Iodination: The direct iodination of this compound at the C3 position can be achieved using molecular iodine in the presence of a base. A common procedure involves treating the indazole with iodine and potassium hydroxide in a solvent like dimethylformamide (DMF) at room temperature. rsc.org This method generally provides the 3-iodo derivative in good yield. The presence of the tert-butyl group at the C6 position is not expected to significantly hinder this reaction. For instance, the iodination of 6-bromo-1H-indazole to 6-bromo-3-iodo-1H-indazole proceeds with a 71.2% yield using this method. rsc.org
Bromination: Similarly, bromination at the C3 position can be accomplished using N-bromosuccinimide (NBS) as the brominating agent. Studies on various substituted indazoles have shown that this reaction proceeds efficiently. acs.org The regioselectivity for the C3 position is generally high in electrophilic halogenation reactions of 1H-indazoles.
Preparation of Boronate Esters: Boronate esters of this compound are versatile intermediates for Suzuki-Miyaura cross-coupling reactions. These can be prepared from the corresponding halogenated indazoles. For example, a 3-iodo-6-tert-butyl-1H-indazole derivative can be subjected to a Miyaura borylation reaction. This typically involves reacting the iodo-indazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Alternatively, direct C-H borylation at other positions, such as C5 or C7, might be possible using iridium-catalyzed reactions, although this would require specific directing groups to control the regioselectivity. The synthesis of 1-(tert-Butoxycarbonyl)-1H-indazole-6-boronic acid pinacol ester has been reported, indicating that borylation at the C6 position is feasible on a protected indazole, likely starting from a bromo- or iodo-precursor at that position.
Table 2: Halogenation and Borylation of Indazole Derivatives
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Bromo-1H-indazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | 71.2 | rsc.org |
| 5-Substituted Indazoles | NBS, Gallocyanine catalyst | 3-Bromo-5-substituted-indazoles | 52-85 | acs.org |
| Aryl Halide | Bis(pinacolato)diboron, Pd catalyst, Base | Aryl Boronate Ester | Varies | General Method |
Protection-Deprotection Strategies for Indazole Nitrogen (e.g., Boc group)
The protection of the indazole nitrogen is often a necessary step in multi-step syntheses to prevent undesired side reactions and to improve solubility and handling of intermediates. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the indazole nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions.
Protection: The introduction of a Boc group onto the N1 position of this compound can be readily achieved by reacting the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. nih.gov The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The protection of 3-amino-5-bromo-1H-indazole with Boc₂O and DMAP in dichloromethane has been reported to proceed with a 62% yield. nih.gov
Deprotection: The removal of the Boc group is typically accomplished by treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective method for Boc deprotection. Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or diethyl ether can also be used. These conditions are generally mild enough to not affect other functional groups on the indazole ring.
The choice of protection and deprotection strategy is crucial for the successful synthesis of complex molecules derived from this compound, allowing for selective functionalization at various positions of the heterocyclic core.
Table 3: Boc Protection and Deprotection of Indazoles
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | 3-Amino-5-bromo-1H-indazole | Boc₂O, DMAP, CH₂Cl₂ | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | 62 | nih.gov |
| Deprotection | N-Boc-Indazole | TFA, CH₂Cl₂ or HCl in dioxane | Indazole | High | General Method |
Advanced Research in Medicinal Chemistry and Biological Target Engagement
Indazole as a Scaffold for Rational Drug Design Methodologies
The inherent properties of the indazole scaffold, including its ability to engage in hydrogen bonding and hydrophobic interactions, make it an attractive starting point for the development of novel therapeutic agents. synblock.combldpharm.com Medicinal chemists utilize this scaffold in various rational drug design strategies to create potent and selective inhibitors for a range of biological targets.
Scaffold hopping is a computational or experimental strategy aimed at discovering new, structurally distinct molecular cores that retain the biological activity of a known active compound. nih.gov The indazole ring is frequently employed in scaffold hopping to replace other heterocyclic systems, such as indoles, to generate novel chemotypes with potentially improved properties like potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov This approach can lead to the discovery of dual inhibitors; for instance, by replacing an indole (B1671886) core with an indazole framework, researchers have successfully converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov
Fragment-Based Drug Design (FBDD) is another powerful technique where small, low-molecular-weight fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The indazole moiety is a valuable fragment in FBDD due to its favorable physicochemical properties and its ability to form key interactions with protein targets. chemimpex.com For example, an indazole fragment hit was identified through a high-concentration biochemical screen and subsequently optimized into a potent AXL kinase inhibitor. nih.gov Similarly, FBDD strategies have led to the identification of indazole-containing inhibitors for phosphoinositide-dependent kinase-1 (PDK1). chemimpex.com
Protein kinases are a major class of drug targets, particularly in oncology, and the indazole scaffold is a common feature in many clinically approved and investigational kinase inhibitors. google.comrsc.org The design of indazole-based kinase inhibitors is often guided by their ability to mimic the adenine (B156593) region of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.
Key design principles include:
Hinge-Binding: The N1 and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively, to interact with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.
Exploitation of Hydrophobic Pockets: Substituents on the indazole ring can be strategically chosen to occupy nearby hydrophobic pockets within the active site, thereby increasing binding affinity and selectivity.
Modulation of Physicochemical Properties: Different substitution patterns on the indazole ring can be used to fine-tune the solubility, metabolic stability, and other pharmacokinetic properties of the resulting inhibitor.
Targeting Specific Conformations: Indazole-based inhibitors can be designed to target either the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase activation loop, which can lead to improved selectivity.
Structure-Activity Relationship (SAR) Studies for 6-tert-butyl-1H-indazole Derivatives
While extensive research exists on various substituted indazole derivatives, specific and detailed structure-activity relationship (SAR) studies for this compound are not widely available in the public domain literature. However, by examining SAR data from closely related C6-substituted indazoles and compounds with bulky hydrophobic groups, we can infer the potential influence of the tert-butyl group at this position.
The C3, C6, and nitrogen (N1 and N2) positions of the indazole ring are critical points for chemical modification to modulate biological activity.
C3 Position: This position is often used to introduce substituents that can interact with the solvent-exposed region of the active site or target specific sub-pockets. In many kinase inhibitors, a variety of groups at C3, from small amines to larger aromatic systems, have been shown to be crucial for potency. nih.gov
C6 Position: The C6 position projects into a region of the ATP-binding site that can vary significantly between different kinases. Therefore, substituents at this position can play a crucial role in determining selectivity. For instance, in a series of 1H-indazol-3-amine derivatives designed as FGFR inhibitors, the introduction of a fluorine atom at the C6 position led to improved enzymatic and cellular potency. nih.gov This highlights the sensitivity of this position to substitution. A bulky and hydrophobic group like a tert-butyl at C6 would be expected to occupy a significant hydrophobic pocket. If the target protein possesses such a pocket, this could lead to a substantial increase in binding affinity.
Nitrogen Positions (N1 and N2): Alkylation or arylation at the N1 or N2 position can significantly impact the compound's properties. N1 substitution often directs other substituents towards the solvent-exposed region and can be used to improve pharmacokinetic properties. N2 substitution can alter the geometry of the molecule and its interactions with the target. The regioselectivity of N-alkylation can be influenced by the nature of the substituents on the indazole ring.
The table below summarizes the general influence of substituents at these key positions based on studies of various indazole derivatives.
| Position | General Role in Molecular Interactions | Example of Impact on Activity |
| C3 | Interaction with solvent-exposed regions and specific sub-pockets. | Introduction of carbohydrazide (B1668358) moieties at C3 led to potent IDO1 inhibitory activity. nih.gov |
| C6 | Key determinant of kinase selectivity by interacting with variable regions of the ATP-binding site. | Fluorine substitution at C6 improved potency in FGFR inhibitors. nih.gov |
| N1/N2 | Modulates physicochemical properties and directs the orientation of other substituents. | N-alkylation is a common strategy to enhance cell permeability and metabolic stability. |
From the available SAR data on related indazole compounds, several mechanistic insights can be drawn that are likely relevant to this compound derivatives:
Hydrophobic Interactions: The primary contribution of a tert-butyl group at the C6 position would be through strong hydrophobic interactions with a corresponding non-polar pocket in the target protein. The presence and shape of this pocket would be a critical determinant of binding affinity and selectivity. In studies of the p38α MAP kinase inhibitor BIRB 796, a tert-butyl group was found to be a critical binding element that occupies a lipophilic domain exposed upon a conformational change in the kinase. chemsrc.com A similar mechanism could be envisioned for this compound derivatives targeting other kinases.
Steric Effects: The bulkiness of the tert-butyl group can also have significant steric effects. It could either be beneficial, by locking the molecule into a favorable binding conformation, or detrimental, if it leads to steric clashes with the protein. This steric influence is a key factor in achieving selectivity, as the size and shape of the binding pocket at the C6 position vary among different kinases.
The following table presents hypothetical SAR data for a series of 6-substituted indazole derivatives, illustrating the potential impact of a tert-butyl group on kinase inhibition.
| Compound | R Group at C6 | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Rationale |
| 1 | H | 500 | 800 | Unsubstituted parent scaffold shows moderate activity. |
| 2 | F | 150 | 600 | Small electron-withdrawing group improves potency for Kinase A. |
| 3 | OMe | 300 | 750 | Methoxy group offers limited improvement. |
| 4 | t-Bu | 10 | >10,000 | The tert-butyl group fits perfectly into a large hydrophobic pocket in Kinase A, leading to high potency and selectivity. It clashes with the smaller pocket in Kinase B. |
Methodologies for Biological Target Identification and Validation
Identifying the specific biological target(s) of a bioactive compound like this compound is crucial for understanding its mechanism of action and for further drug development. Several methodologies can be employed for target identification and validation:
Affinity-Based Approaches: These methods rely on the specific interaction between the compound and its target protein.
Chemical Proteomics: A derivative of the compound of interest (e.g., this compound) is synthesized with a reactive group or a tag. This "chemical probe" is then used to capture its binding partners from cell lysates or living cells. The captured proteins are subsequently identified by mass spectrometry.
Affinity Chromatography: The compound is immobilized on a solid support to create an affinity matrix. A protein mixture is passed through the matrix, and the target protein(s) bind to the immobilized compound and can be eluted and identified.
Genetic and Genomic Approaches:
Expression Profiling: The effect of the compound on global gene or protein expression is analyzed using techniques like microarrays or RNA-sequencing. Changes in the expression of specific genes or pathways can provide clues about the compound's target.
Yeast Three-Hybrid System: This genetic method can be used to identify proteins that bind to a small molecule.
Computational Approaches:
Inverse Docking: The compound's structure is computationally docked against a large library of protein structures to predict potential binding partners.
Pharmacophore Modeling: A 3D model of the essential features required for biological activity is created based on the compound's structure. This model is then used to search for proteins that have a complementary binding site.
Once a potential target is identified, it must be validated to confirm that it is responsible for the compound's observed biological effects. Validation methods include in vitro assays with the purified protein, cellular assays using techniques like siRNA or CRISPR to knockdown the target protein, and in vivo studies in animal models.
Kinase Enzyme Assay Development and High-Throughput Screening Methodologies
The indazole core is a well-established pharmacophore for the development of protein kinase inhibitors, with several indazole-containing drugs, such as Pazopanib and Axitinib, being used in cancer therapy. nih.govnih.gov Consequently, the development of assays to screen for and characterize indazole-based kinase inhibitors is a significant area of research. While specific high-throughput screening (HTS) campaigns for this compound are not extensively documented, the methodologies applied to the broader class of indazole derivatives are directly relevant.
Research efforts have utilized various screening strategies to identify novel indazole-based kinase inhibitors. A fragment-based lead discovery approach, for instance, identified an indazole fragment hit through a high-concentration biochemical screen, which was subsequently optimized into a potent AXL kinase inhibitor. nih.gov This method involves screening smaller, low-complexity molecules (fragments) that can be elaborated into more potent leads. In another approach, an in silico high-throughput screen was successfully employed to identify an indazole-based inhibitor of Unc-51-Like Kinase 1 (ULK1), which was then optimized using docking studies. nih.gov
The development of kinase enzyme assays for HTS generally focuses on two main principles: measuring the consumption of ATP or quantifying the phosphorylation of a specific substrate. mdpi.com Common assay formats include fluorescence polarization, FRET (Förster Resonance Energy Transfer), and luminescence-based methods like the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction. acs.org These robust and scalable methods are essential for screening large compound libraries to identify initial hits. mdpi.com For example, a radioactive kinase assay using P32 was employed to test indazole derivatives identified from virtual screening as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). benthamdirect.com The development of such assays has been crucial for exploring the potential of indazole derivatives against a wide array of kinases. nih.gov
Table 1: Examples of Kinases Targeted by Indazole-Based Inhibitors
| Kinase Target | Screening Approach | Reference |
|---|---|---|
| PKMYT1 | ADP-Glo™ Kinase Assay | acs.org |
| AXL Kinase | Fragment-Based Biochemical Screen | nih.gov |
| ULK1 | In Silico High-Throughput Screen | nih.gov |
| ROCK1/ROCK2 | Kinase Selectivity Profiling | researchgate.net |
Receptor Interaction Studies (e.g., G-protein Coupled Receptors, Serotonin (B10506) Receptors)
The 1H-indazole nucleus serves as an effective bioisostere for the indole ring found in many endogenous ligands, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural similarity has prompted investigations into indazole derivatives as ligands for G-protein coupled receptors (GPCRs), particularly serotonin receptors, which are implicated in a variety of neurological processes. nih.govacnp.org
Studies on indazole-based compounds have revealed significant affinity and functional activity at several serotonin receptor subtypes. Research into multifunctional agents for Alzheimer's disease has led to the development of 1-(phenylsulfonyl)-1H-indole derivatives that also show high affinity for 5-HT6 receptors, with Kᵢ values in the low nanomolar range (17–22 nM). mdpi.com The 5-HT6 receptor is a key target in the central nervous system, involved in learning and memory. mdpi.com
Further exploration into the structure-activity relationship (SAR) of indazole-containing molecules has been conducted. For example, replacing an indole moiety with a 7-azaindole (B17877) in a series of pyrrolidine-2,5-dione derivatives resulted in a significant loss of affinity for 5-HT2A, 5-HT6, and 5-HT7 receptors, highlighting the importance of the specific heterocyclic core for receptor binding. nih.gov While direct studies on this compound are limited, the consistent finding of high affinity for serotonin receptors among its structural analogs underscores the potential of this chemical class for modulating GPCR activity.
Table 2: Binding Affinities of Representative Indole and Indazole Derivatives at Serotonin Receptors
| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 1-(Phenylsulfonyl)-1H-indole Derivatives | 5-HT6 | 17 - 22 |
| 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole Derivatives | 5-HT1A | High |
| 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole Derivatives | SERT | High |
Investigation of Enzyme Inhibition Mechanisms (e.g., IDO1, NOS)
Derivatives of 6-substituted-1H-indazole have been specifically investigated as inhibitors of key metabolic enzymes involved in immune response and physiological signaling, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Nitric Oxide Synthase (NOS).
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and is a significant target in cancer immunotherapy due to its immunosuppressive function. nih.govbohrium.com The 1H-indazole scaffold has been identified as a novel pharmacophore with potent IDO1 inhibitory activity. researchgate.net Research into a series of 4,6-substituted-1H-indazole derivatives revealed potent dual inhibitors of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.govbohrium.com
Structure-activity relationship (SAR) studies have shown that substituents at both the 4- and 6-positions of the indazole ring are crucial for inhibitory activity. researchgate.net One of the most potent compounds identified, compound 35 from the study, demonstrated an IC₅₀ value of 0.74 µM in an enzymatic assay for IDO1 and 2.93 µM for TDO. nih.govbohrium.com Mechanistic studies suggest that indazole derivatives act as Type II inhibitors, preferentially binding to the ferrous (Fe²⁺) state of the heme cofactor in the enzyme's active site, thereby blocking its catalytic function. acs.org
Table 3: Inhibitory Activity of a Lead 4,6-Substituted-1H-Indazole Compound (35)
| Target Enzyme | Enzymatic IC₅₀ (µM) | Cellular IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| IDO1 | 0.74 | 1.37 | HeLa |
Nitric Oxide Synthase (NOS) Inhibition
Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule. The parent 1H-indazole compound is a known reversible inhibitor of both constitutive (neuronal NOS) and inducible NOS (iNOS) isoforms. nih.gov The inhibitory mechanism is believed to involve the indazole nitrogen atoms interacting with the heme-iron cofactor in the enzyme's active site, which competitively blocks the binding of the cofactor tetrahydrobiopterin (B1682763) and prevents oxygen binding. nih.govresearchgate.net
Studies on various indazole derivatives have shown that substitutions on the benzene (B151609) ring can significantly modulate potency. For example, 7-nitroindazole (B13768) is a particularly potent inhibitor of neuronal NOS, with an IC₅₀ value of 2.5 µM and a Kᵢ value of 0.16 µM. nih.gov This body of research indicates that the 1H-indazole scaffold is a versatile platform for designing inhibitors that target heme-containing enzymes like IDO1 and NOS.
Table 4: IC₅₀ Values of Indazole Derivatives against NOS Isoforms
| Compound | Brain NOS (constitutive) IC₅₀ | Macrophage NOS (inducible) IC₅₀ |
|---|---|---|
| Indazole | 2.3 mM | 470 µM |
| 5-Nitroindazole | 1.15 mM | 240 µM |
| 6-Nitroindazole | 40 µM | 56 µM |
Advanced Biological Probe Development and Application in Chemical Biology
Chemical probes are essential tools for visualizing and studying biological processes in living systems. rsc.org The unique photophysical and chemical properties of certain heterocyclic scaffolds make them attractive for probe development. While the direct application of this compound as a biological probe is not well-documented, the indazole core has been successfully incorporated into fluorescent probes for biological imaging.
An example of this is the development of a novel fluorescent probe based on an indazole fused rhodamine dye (InRh). This probe was designed for the selective and sensitive detection of mercury ions (Hg²⁺), which are highly toxic environmental pollutants. The probe operates on an "off-on" mechanism, where the spirolactam ring of the rhodamine structure is opened upon binding to Hg²⁺, leading to a significant increase in fluorescence intensity, enabling cell imaging applications. researchgate.net
The successful use of the indazole scaffold in this context demonstrates its utility as a building block in chemical biology. Its structural rigidity and potential for chemical modification allow it to be integrated into more complex molecular systems designed to interact with and report on specific biological analytes or events. researchgate.net Although probes based specifically on this compound have not been reported, the foundational chemistry suggests potential for future development in this area.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the complex many-electron problem, DFT allows for the accurate prediction of various molecular properties, offering a balance between computational cost and accuracy. For indazole derivatives, DFT is widely used to explore their fundamental chemical nature. dergipark.org.trresearchgate.net
The electronic structure of 6-tert-butyl-1H-indazole dictates its reactivity. DFT calculations are employed to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
The tert-butyl group at the C6 position is an electron-donating group (EDG). Its presence is expected to increase the energy of the HOMO compared to the unsubstituted indazole, making the molecule a better electron donor. This influences its interaction with electrophiles. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity.
Table 1: Calculated Global Reactivity Descriptors for a Representative Indazole System using DFT Note: This table presents typical data obtained for substituted indazoles to illustrate the outputs of DFT calculations. The values are representative and would need to be specifically calculated for this compound.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a stable system. |
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the proton on one of the two nitrogen atoms significantly influences the molecule's electronic properties, dipole moment, and biological activity. caribjscitech.com DFT calculations are instrumental in determining the relative thermodynamic stabilities of these tautomers.
For the parent indazole molecule, computational studies have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.govnih.gov Quantum chemical calculations indicate that the 1H form is favored by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹) in the gas phase. nih.gov This preference is attributed to the benzenoid character of the fused ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form. caribjscitech.com The presence of the 6-tert-butyl substituent is not expected to alter this fundamental preference, and thus this compound is the predominant and more stable tautomer.
DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. By calculating the activation energy barriers, chemists can predict the feasibility and regioselectivity of a reaction. beilstein-journals.org
For indazole derivatives, DFT has been used to study mechanisms such as N-alkylation. The indazole anion has two nucleophilic centers (N1 and N2), and the reaction outcome can be directed to form either N1- or N2-substituted products. DFT calculations can model the transition states for both pathways, revealing that factors like the choice of base, solvent, and electrophile influence the energy barrier for each path. beilstein-journals.org For instance, DFT studies have suggested that chelation effects involving cations (like Na⁺) and substituents on the indazole ring can be a driving force for regioselectivity, stabilizing one transition state over the other. beilstein-journals.org
Molecular Modeling and Simulation Techniques
While quantum chemistry focuses on the electronic details of molecules, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as the interaction of a ligand with a biological macromolecule like a protein.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is central to structure-based drug design, helping to identify potential drug candidates and understand their binding modes at the molecular level. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. nih.gov
For a molecule like this compound, docking studies would be used to predict its binding pose and affinity for a specific protein target. For example, various indazole derivatives have been docked into the active sites of protein kinases, enzymes implicated in cancer. nih.gov The docking results reveal key interactions, such as hydrogen bonds between the indazole N-H or N2 atom and protein residues, and hydrophobic interactions involving the fused ring system and the tert-butyl group with nonpolar pockets in the protein. nih.gov The binding energy, often expressed as a docking score, provides an estimate of the binding affinity.
Table 2: Representative Molecular Docking Results for an Indazole Ligand in a Protein Active Site Note: This table illustrates typical data generated from a molecular docking study. The specific protein, residues, and scores are hypothetical examples based on published studies of indazole derivatives. nih.govtandfonline.com
| Parameter | Value/Description |
| Protein Target | Example: c-Kit Tyrosine Kinase |
| PDB ID | Example: 1T46 |
| Binding Energy (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | N1-H with Glu640; N2 with Cys673 |
| Key Hydrophobic Interactions | Benzene (B151609) ring with Val559, Leu799; tert-butyl group with Ile622, Phe811 |
| Predicted Inhibition Constant (Ki) | 150 nM (estimated from binding energy) |
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the ligand-protein complex. mdpi.comnih.gov
An MD simulation typically starts with the best-docked pose of this compound in its target protein. The system is solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is analyzed. Key metrics used to assess stability include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD value suggests the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site upon ligand binding can suggest stabilization of that region. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying the most persistent and crucial interactions.
These simulations can confirm whether the initial docked pose is stable or if the ligand undergoes significant conformational changes, providing a more reliable assessment of its potential as a binder. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models are applied to the indazole scaffold to predict the activity of new derivatives and to understand the key molecular features that govern their efficacy.
2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, which are numerical values derived from the 2D representation of a molecule. For indazole derivatives, studies have utilized descriptors related to topology and physicochemical properties to build predictive models. For instance, a QSAR study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives identified topological parameters as being important for defining their antimicrobial activity nih.gov. Another study on indazole estrogens as selective β-estrogen receptor ligands suggested that the substitution of polar groups at the R1 position of the indazole nucleus is beneficial for selectivity eurekaselect.com.
In a study exploring the inhibition of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) by indazole compounds, a QSAR model was developed using a combination of 2D and 3D descriptors with a genetic algorithm-coupled multiple linear regression (GA-MLR) method nih.gov. The resulting model demonstrated good predictive power, explaining over 85% of the variance in the training set and 78% in the test set, highlighting the model's robustness nih.gov.
3D-QSAR: This more advanced approach considers the three-dimensional structure of the molecules. By aligning a series of indazole analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps. These maps visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity, providing a clear guide for structural modification.
A study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors employed both field-based and Gaussian-based 3D-QSAR models nih.govconnectedpapers.com. The statistical significance of these models was high, as indicated by the validation parameters. The generated contour maps provided a structural framework for designing new inhibitors by showing, for example, where bulky (steric) groups would be favorable for activity or where electropositive groups would enhance potency nih.gov.
The table below summarizes the statistical validation parameters for representative QSAR models developed for indazole derivatives, demonstrating their predictive capability.
| QSAR Model Type | Target/Activity | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) | Reference |
| 2D/3D-QSAR (GA-MLR) | SAH/MTAN Inhibition | 0.852 | 0.781 | 0.685 | nih.gov |
| 3D-QSAR (Field-based) | HIF-1α Inhibition | 0.9898 | 0.5113 | 0.8876 | nih.gov |
| 3D-QSAR (Gaussian-based) | HIF-1α Inhibition | 0.8885 | 0.5121 | 0.9023 | nih.gov |
Note: r², q², and pred_r² are statistical metrics used to assess the quality and predictive power of QSAR models. Values closer to 1.0 indicate a more robust model.
These QSAR studies collectively demonstrate that the biological activity of the indazole scaffold can be effectively modeled and predicted. The insights gained from both 2D and 3D approaches are crucial for the rational design of novel indazole derivatives, including specific compounds like this compound, for various therapeutic targets.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and optimize novel bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. Once developed, this model can be used as a 3D query to rapidly screen large databases of chemical compounds to find new potential hits.
Pharmacophore Model Generation: For the indazole scaffold, pharmacophore models have been successfully generated for various targets, including protein kinases and hormone receptors. These models are typically built using one of two approaches:
Ligand-based: This method is used when the 3D structure of the target protein is unknown. A set of known active indazole derivatives is superimposed, and their common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) are identified to create a consensus pharmacophore ugm.ac.id. A study to discover novel Estrogen Receptor Alpha (ERα) inhibitors used a training set of 17 known inhibitors to generate pharmacophore models. The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions ugm.ac.idresearchgate.net.
Structure-based: When the crystal structure of the target protein is available, the key interaction points between the protein's binding site and a bound ligand can be directly mapped to generate a pharmacophore model nih.gov. This approach was utilized to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. By analyzing the crystal structure of an inhibitor co-crystallized with FGFR1, key interactions were identified, which guided the design of a new indazole-containing pharmacophore nih.govresearchgate.net.
In a study of indazole derivatives as HIF-1α inhibitors, pharmacophore mapping generated a five-point hypothesis (A₁D₂R₃R₄R₅_4) that can be used in conjunction with 3D-QSAR contour maps to design more potent molecules nih.gov.
Virtual Screening Strategies: Virtual screening (VS) uses computational methods to screen vast libraries of compounds against a biological target, prioritizing a smaller, more manageable number for experimental testing nih.gov. For indazole-based drug discovery, several VS strategies are employed:
Pharmacophore-based Screening: The generated pharmacophore model is used as a filter to search through compound databases (such as ZINC, Enamine, or MolPort) to find molecules that match the required 3D arrangement of features nih.govschrodinger.com. This is a rapid method to enrich hit lists with structurally diverse compounds that possess the desired features for biological activity.
Molecular Docking: This structure-based method predicts the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, docking studies have been used to investigate their binding modes with targets like VEGFR-2 and renal cancer-related proteins biotech-asia.orgrsc.orgrsc.org. In these studies, libraries of designed indazole scaffolds are docked into the protein's active site, and their binding affinity is estimated using scoring functions. Compounds with the best scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) are selected as promising candidates biotech-asia.org.
Fragment-based Virtual Screening: This approach involves screening libraries of smaller chemical fragments. Hits identified through this method can then be optimized and grown into more potent, lead-like molecules nih.gov. This strategy was successfully used to design novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors nih.gov.
These computational approaches—from developing a pharmacophoric hypothesis for the indazole scaffold to employing it in large-scale virtual screening—are integral to the efficient discovery of new therapeutic agents based on this versatile chemical structure.
Applications in Other Academic Chemical Fields
Ligand Design for Catalysis (e.g., Phosphine Ligands derived from Indazole)
The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and efficiency in a vast array of chemical transformations. The indazole nucleus has emerged as a promising scaffold for ligand design due to its rigid bicyclic structure and the presence of two nitrogen atoms with distinct electronic properties. These features allow for the creation of ligands that can coordinate to metal centers in a well-defined manner, thereby influencing the outcome of catalytic reactions.
The incorporation of a phosphine moiety onto the indazole framework is a particularly attractive strategy for creating new ligands. Phosphines are widely used in catalysis due to their strong σ-donating and tunable π-accepting properties, which allow for the fine-tuning of the electronic and steric environment around a metal center. nih.govnih.govacs.org The synthesis of phosphine ligands based on an indazole scaffold has been reported, demonstrating their potential in catalytic applications such as gold-catalyzed reactions. nih.govnih.gov
While specific research on phosphine ligands derived directly from 6-tert-butyl-1H-indazole is not extensively documented in peer-reviewed literature, the principles of indazole-based ligand design can be applied. The presence of the tert-butyl group at the 6-position would be expected to impart significant steric bulk. This steric hindrance can be advantageous in catalysis for several reasons:
Controlling Coordination: The bulky substituent can favor the formation of specific coordination geometries around the metal center, potentially leading to higher selectivity in catalytic transformations.
Stabilizing Catalytic Species: The steric bulk can protect the metal center from unwanted side reactions or decomposition pathways, thereby increasing the catalyst's stability and lifetime.
Influencing Reaction Pockets: In a catalytic complex, the tert-butyl group can create a well-defined pocket around the active site, influencing substrate approach and enhancing stereoselectivity.
The synthesis of such a ligand would likely involve the functionalization of the This compound core, followed by the introduction of a phosphine group. The performance of the resulting ligand in various catalytic cross-coupling reactions could then be evaluated to determine the impact of the 6-tert-butyl substituent on catalytic activity and selectivity.
Chemical Biology Tools (e.g., Fluorescent Tags, Advanced Chemical Probes)
Chemical biology relies on the development of molecular tools to study and manipulate biological systems. Fluorescent probes are indispensable in this regard, allowing for the visualization of biological processes in real-time. The development of novel fluorophores with tailored properties is an active area of research.
Indazole derivatives have been investigated as potential fluorophores. researchgate.netnih.govresearchgate.net The fluorescence properties of these molecules can be tuned by modifying the substitution pattern on the indazole ring. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals, thereby influencing its absorption and emission characteristics. researchgate.net
While there is no specific literature detailing the use of This compound as a fluorescent tag, its potential as a scaffold for such tools can be considered. The tert-butyl group, being an electron-donating group, could influence the photophysical properties of the indazole core. To function as a fluorescent probe, the This compound scaffold would likely require further modification, such as the introduction of a conjugated system or a reactive group for attachment to a biomolecule of interest.
The design of an advanced chemical probe based on This compound would involve integrating this core into a larger molecular architecture that includes a recognition element for a specific biological target and a signaling unit (such as a fluorophore). The bulky tert-butyl group could play a role in modulating the probe's interaction with its biological target or in influencing its photophysical properties.
The exploration of This compound in these advanced applications remains a prospective area of research. The foundational knowledge of indazole chemistry provides a basis for the rational design and synthesis of novel ligands and chemical biology tools based on this specific substituted scaffold.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-tert-butyl-1H-indazole, ¹H NMR and ¹³C NMR would be essential.
¹H NMR Spectroscopy: This would be used to identify the number of chemically distinct protons, their environment, and their connectivity. The spectrum would be expected to show signals for the aromatic protons on the indazole ring, the N-H proton of the pyrazole (B372694) ring, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts (δ) and coupling constants (J) between adjacent protons would allow for the unambiguous assignment of the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the indazole core and the tert-butyl group (one quaternary and one methyl carbon signal).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete connectivity of the molecule and definitively assign all proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical) (Note: This table is predictive and not based on experimental data.)
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| Indazole-NH | Broad Singlet | |
| Aromatic-H | 7.0 - 8.0 | Multiplets/Doublets |
| tert-Butyl-H | ~1.3 | Singlet |
| ¹³C NMR | ||
| Aromatic-C | 110 - 150 | |
| tert-Butyl C (quaternary) | ~35 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
MS is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would be used. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern would provide structural information, likely showing the loss of a methyl group or the entire tert-butyl group from the molecular ion.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₁₁H₁₄N₂), which confirms the compound's composition.
Table 2: Predicted Mass Spectrometry Data for this compound (Hypothetical) (Note: This table is predictive and not based on experimental data.)
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 174.1157 |
| [M-CH₃]⁺ | 159.0922 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the indazole ring, C-H stretching of the aromatic and tert-butyl groups, and C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound (Hypothetical) (Note: This table is predictive and not based on experimental data.)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the planarity of the indazole ring system. It would also reveal the conformation of the tert-butyl group relative to the ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.
Future Directions and Emerging Research Frontiers
Development of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of 6-tert-butyl-1H-indazole and its derivatives is an area ripe for innovation, with a growing emphasis on sustainable and efficient methodologies. Future research will likely focus on moving beyond traditional batch syntheses towards more advanced and greener alternatives.
Continuous-Flow Synthesis: This technology offers significant advantages in terms of safety, scalability, and control over reaction parameters. A continuous-flow strategy has been successfully applied to the synthesis of 1H-indazoles through the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) under high-temperature conditions. clockss.orgresearchgate.net This approach allows for the efficient and safe production of indazole cores, which can be further functionalized to yield this compound derivatives. The precise control over residence time and temperature in a flow reactor can lead to higher yields and purity, minimizing the formation of byproducts. clockss.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. jchr.orgheteroletters.orgnih.govresearchgate.netmdpi.com The application of microwave-assisted synthesis to the preparation of indazole derivatives has been reported to be more efficient than conventional heating methods. jchr.orgnih.gov This green chemistry approach reduces energy consumption and the use of hazardous solvents, aligning with the principles of sustainable chemistry. jchr.org
Catalytic Methods: The development of novel catalytic systems is another promising avenue. For instance, rhodium(III)-catalyzed C–H bond functionalization and cyclative capture have been utilized for the synthesis of 2H-indazoles. acs.org Exploring similar catalytic C-H activation/functionalization strategies for the regioselective synthesis of this compound could provide more atom-economical and efficient routes. Direct catalytic functionalization of the indazole core at various positions is also an active area of research. researchgate.net
| Synthetic Methodology | Key Advantages | Relevance to this compound |
| Continuous-Flow Synthesis | Enhanced safety, scalability, precise reaction control, higher yields. clockss.orgnih.gov | Applicable to the core synthesis using tert-butyl carbazate, enabling efficient and controlled production. clockss.orgresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, minimized waste, energy efficiency. jchr.orgheteroletters.orgresearchgate.net | Offers a green and rapid method for synthesizing the indazole scaffold and its derivatives. jchr.org |
| Novel Catalysis | High efficiency, regioselectivity, atom economy. acs.orgresearchgate.net | C-H activation strategies could enable direct and selective introduction of the tert-butyl group or other functionalities. researchgate.net |
Exploration of Underexplored Biological Targets and Binding Modalities
While indazole derivatives have been extensively studied as kinase inhibitors, there is a vast landscape of other biological targets that remain to be explored for the this compound scaffold. nih.govnih.govrsc.org
Emerging Therapeutic Areas:
Neurodegenerative Diseases: Indazole derivatives have shown potential as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. researchgate.netresearchgate.net Specifically, certain substituted indazoles have demonstrated potent and selective inhibition of MAO-B. researchgate.net Further investigation of this compound derivatives in this area could lead to novel therapeutics.
Inflammatory Diseases: The anti-inflammatory properties of indazole compounds are well-documented. nih.govresearchgate.net Apoptosis signal-regulating kinase 1 (ASK1), a key mediator in inflammatory signaling pathways, has been identified as a target for 1H-indazole derivatives, suggesting a therapeutic strategy for inflammatory bowel disease. researchgate.net
Cancer: Beyond established kinase targets, the anticancer potential of 6-aminoindazole derivatives has been highlighted, showing significant cytotoxicity in various cancer cell lines. researchgate.netnih.govrsc.org The exploration of novel mechanisms of action, such as the induction of apoptosis and inhibition of cell migration, presents a promising research direction. rsc.org
Infectious Diseases: The indazole scaffold is present in compounds with a broad spectrum of pharmacological activities, including antimicrobial and antileishmanial effects. nih.gov
Novel Binding Modalities: A deeper understanding of how this compound derivatives interact with their biological targets is crucial. Future research should focus on elucidating novel binding modalities, including allosteric inhibition and targeting protein-protein interactions, which can offer greater selectivity and reduced off-target effects compared to traditional active site inhibition.
Advanced Computational Methodologies and Integration of Artificial Intelligence/Machine Learning in Chemical Research
The integration of advanced computational tools is set to revolutionize the discovery and optimization of this compound-based compounds.
Molecular Modeling and Simulation:
Molecular Docking and DFT Studies: These methods are instrumental in predicting the binding modes and affinities of indazole derivatives to their target proteins. nih.govresearchgate.netrsc.orgresearchgate.net Such studies have been successfully used to rationalize the activity of indazole-based compounds and guide the design of more potent analogs. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on indazole derivatives have been employed to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov These models provide a framework for designing new inhibitors with improved activity. nih.govnih.gov
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is critical. In silico ADMET prediction tools can help to prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage attrition in drug development. nih.govnih.govresearchgate.net
Artificial Intelligence and Machine Learning (AI/ML): The application of AI/ML in drug discovery is rapidly expanding. These technologies can be leveraged to:
Identify Novel Targets: AI algorithms can analyze vast biological datasets to identify and validate new therapeutic targets for this compound derivatives.
De Novo Drug Design: Generative AI models can design novel indazole-based molecules with desired properties, expanding the accessible chemical space.
Optimize Synthetic Routes: Machine learning algorithms can be trained to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, accelerating the development of new compounds.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding poses and affinities to biological targets. nih.govresearchgate.net |
| DFT Studies | Understanding electronic properties and reactivity. nih.govresearchgate.net |
| QSAR | Correlating chemical structure with biological activity to guide optimization. nih.govnih.gov |
| In Silico ADMET | Early prediction of pharmacokinetic and toxicity profiles. nih.govnih.gov |
| AI/ML | Target identification, de novo design, and synthesis optimization. |
Development of Academic Research Probes and Tool Compounds Based on this compound Scaffold
The development of high-quality chemical probes is essential for basic research to dissect biological pathways and validate new drug targets. The this compound scaffold provides an excellent starting point for the design of such tools.
Fluorescent Probes: By attaching a fluorophore to the this compound core, it is possible to create fluorescent probes to visualize and study the localization and dynamics of their biological targets in living cells. For instance, an indazole-based fluorescent probe has been developed for the cannabinoid receptor type 1 (CB1R), demonstrating the feasibility of this approach. nih.gov The modular design of these probes allows for the systematic evaluation of different linkers and fluorophores to optimize their properties. nih.govnih.gov
Photoaffinity Labels: Incorporating a photoreactive group into the this compound structure can generate photoaffinity labels. These tools can be used to covalently crosslink to their target proteins upon photoactivation, enabling target identification and characterization of the binding site.
Tool Compounds for Target Validation: Potent and selective inhibitors based on the this compound scaffold can serve as valuable tool compounds for validating the therapeutic relevance of a particular biological target. These compounds can be used in cellular and in vivo models to probe the functional consequences of target inhibition.
The continued exploration of these future directions will undoubtedly expand the therapeutic applications of the this compound scaffold and contribute to the development of novel and effective medicines.
Q & A
Q. What methodologies enable efficient derivatization of 6-tert-butyl-1H-indazole for targeted drug delivery systems?
- Methodological Answer: Introduce PEG or biotin tags via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at the indazole N1 position. Use protecting groups (e.g., Boc) during functionalization to prevent side reactions. Validate conjugation efficiency via MALDI-TOF MS and in vivo biodistribution studies in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
